Mal-NH-PEG8-CH2CH2COOPFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

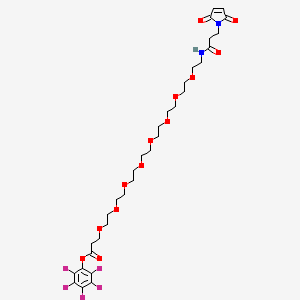

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43F5N2O13/c33-27-28(34)30(36)32(31(37)29(27)35)52-26(43)4-7-44-9-11-46-13-15-48-17-19-50-21-22-51-20-18-49-16-14-47-12-10-45-8-5-38-23(40)3-6-39-24(41)1-2-25(39)42/h1-2H,3-22H2,(H,38,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGJRGANWNMURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43F5N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-NH-PEG8-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-NH-PEG8-CH2CH2COOPFP ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This advanced chemical reagent is specifically designed to covalently link two different biomolecules or a biomolecule and a small molecule drug. Its structure features a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, each conferring unique properties that are advantageous for the synthesis of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The maleimide terminus selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The PFP ester terminus, on the other hand, is highly reactive towards primary and secondary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The eight-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][2] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Synonyms | Mal-NH-PEG8-PFP, Maleimide-NH-PEG8-CH2CH2CO2-PFP ester | [3][4] |

| CAS Number | 2055023-14-6 | [1][3][4] |

| Molecular Formula | C32H43F5N2O13 | [1][3][4] |

| Molecular Weight | 758.68 g/mol | [1][3][4] |

| Appearance | Viscous Liquid | [3][4] |

| Purity | Typically >95% | [1][5] |

| Storage | Store at -20°C with desiccant, in an inert atmosphere, and protected from light. | [5][6] |

Reactivity and Reaction Mechanisms

This compound possesses two distinct reactive moieties that enable sequential or one-pot bioconjugation strategies.

PFP Ester Reactivity with Amines

The pentafluorophenyl (PFP) ester is a highly efficient acylating agent that reacts with primary and secondary amines to form stable amide bonds.[7][8] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. A significant advantage of PFP esters over N-hydroxysuccinimide (NHS) esters is their greater stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible conjugation reactions.[7][8]

Reaction Parameters for PFP Ester-Amine Conjugation

| Parameter | Recommended Conditions | Notes |

| pH Range | 7.2 - 9.0 | Higher pH increases the rate of aminolysis but also the rate of hydrolysis. A pH of 8.3-8.5 is often optimal.[9][10] |

| Temperature | Room temperature (20-25°C) or 4°C | Reactions are faster at room temperature. For sensitive biomolecules, overnight incubation at 4°C is recommended.[9][10] |

| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress.[9][10] |

| Molar Excess | 5- to 20-fold molar excess of PFP ester over the amine-containing molecule. | The optimal ratio depends on the concentration of the reactants and should be determined experimentally.[9] |

| Compatible Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Avoid buffers containing primary amines such as Tris or glycine (B1666218) as they will compete with the intended reaction.[7][10] |

Maleimide Reactivity with Thiols

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[11] This reaction is highly chemoselective for thiols within a specific pH range.[11]

Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Conditions | Notes |

| pH Range | 6.5 - 7.5 | This range ensures high selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[9][11] |

| Temperature | Room temperature (20-25°C) or 4°C | Reactions are generally complete within 2-4 hours at room temperature.[9] |

| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Monitoring the reaction is recommended to determine the optimal duration.[9] |

| Molar Excess | 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used. | The stoichiometry should be optimized for the specific application.[9] |

| Additives | EDTA (1-5 mM) can be included to prevent the oxidation of thiols and the formation of disulfide bonds. |

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound. It is crucial to optimize the conditions for each specific application.

Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule and a Thiol-Containing Molecule

This protocol is ideal when precise control over the conjugation process is required, minimizing side reactions.

Materials:

-

Molecule A (containing a primary amine)

-

Molecule B (containing a sulfhydryl group)

-

This compound

-

Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Amine-Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Thiol-Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

-

Quenching Reagent (for maleimide): L-cysteine

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Reaction of this compound with Molecule A (Amine-containing)

-

Preparation of Reactants:

-

Dissolve Molecule A in the Amine-Reaction Buffer to a concentration of 1-10 mg/mL. If the stock buffer for Molecule A contains primary amines, perform a buffer exchange into the Amine-Reaction Buffer.

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts using a desalting column or dialysis. Equilibrate the column or dialysis membrane with the Thiol-Reaction Buffer.

-

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol-containing)

-

Preparation of Reactants:

-

Ensure Molecule B is in the Thiol-Reaction Buffer and has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

-

Conjugation Reaction:

-

Add the maleimide-activated Molecule A to the solution of Molecule B. A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a quenching solution of L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

-

Visualizing Workflows and Mechanisms

Two-Step Bioconjugation Workflow

The following diagram illustrates the sequential steps involved in a typical two-step bioconjugation reaction using this compound.

PROTAC Mechanism of Action

This compound is frequently employed as a linker in the synthesis of PROTACs. The resulting PROTAC facilitates the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Applications

The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development:

-

Proteolysis-Targeting Chimeras (PROTACs): This linker is ideally suited for the synthesis of PROTACs, where one end is conjugated to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase.[12][13][14]

-

Antibody-Drug Conjugates (ADCs): In ADC development, the PFP ester can be used to attach the linker to lysine residues on an antibody, while the maleimide end can be conjugated to a thiol-containing cytotoxic drug.

-

Bioconjugation: This linker can be used to conjugate proteins, peptides, and other biomolecules for various applications, including immunoassays, affinity chromatography, and targeted drug delivery.[3]

-

Diagnostic Tools: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins or antibodies for use in diagnostic assays.[3]

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinker that offers several advantages for bioconjugation. Its distinct reactive ends allow for controlled, sequential conjugation of amine- and thiol-containing molecules. The enhanced stability of the PFP ester compared to NHS esters leads to more reliable and efficient reactions. The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their research and development endeavors. While specific quantitative data for this exact molecule may require direct contact with the manufacturer, the provided protocols and reaction parameters serve as a robust starting point for a wide range of bioconjugation applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. file.leyan.com [file.leyan.com]

- 3. purepeg.com [purepeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. purepeg.com [purepeg.com]

- 6. achmem.com [achmem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to Mal-NH-PEG8-PFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Mal-NH-PEG8-PFP ester is a heterobifunctional crosslinker designed to meet the rigorous demands of modern bioconjugation. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its use in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to empower researchers in harnessing the full potential of this versatile reagent.

Core Chemical Structure and Properties

Mal-NH-PEG8-PFP ester is a molecule composed of three key functional components: a maleimide (B117702) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for the sequential or simultaneous conjugation of sulfhydryl (thiol) and primary amine-containing molecules, respectively.[1]

Chemical Structure:

-

Maleimide Group: Reacts specifically with sulfhydryl groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This reaction is most efficient and specific at a pH range of 6.5 to 7.5.[1]

-

Polyethylene Glycol (PEG8) Spacer: A hydrophilic chain of eight ethylene (B1197577) glycol units that enhances the aqueous solubility of the crosslinker and the resulting conjugate.[2][3][4][5] The PEG spacer also reduces steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of the final product.[6]

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as those on the N-terminus of proteins or the side chains of lysine (B10760008) residues.[1][7] PFP esters are known for their higher resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and reproducible conjugations.[7][8][9][10]

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Maleimide-NH-PEG8-CH2CH2CO2-PFP ester | [11] |

| CAS Number | 2055023-14-6 | [11] |

| Molecular Formula | C₃₂H₄₃F₅N₂O₁₃ | [11] |

| Molecular Weight | 758.68 g/mol | [11] |

| Appearance | Viscous liquid | [11] |

| Storage Conditions | Store at ≤ -20 °C, desiccated | [11] |

Solubility

| Solvent | Solubility | Notes | Reference |

| DMSO, DMF | ≥ 100 mg/mL | Recommended for preparing concentrated stock solutions. | [12] |

| Aqueous Buffers (e.g., PBS) | ~10 mM | Solubility can be dependent on pH and salt concentration. Direct dissolution can be difficult. | [1][12] |

Reactivity and Reaction Mechanisms

The utility of Mal-NH-PEG8-PFP ester lies in the orthogonal reactivity of its two functional ends, allowing for controlled, stepwise conjugation.

PFP Ester Reaction with Primary Amines

The reaction of the PFP ester with a primary amine proceeds via a nucleophilic acyl substitution to form a highly stable amide bond. PFP esters are generally more resistant to hydrolysis than NHS esters, which can be a significant advantage in aqueous bioconjugation reactions.[7][8]

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with a sulfhydryl group through a Michael addition reaction, forming a stable thioether linkage.[6] This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[6][13]

Quantitative Data on Reaction Parameters

| Parameter | PFP Ester-Amine Reaction | Maleimide-Thiol Reaction | Reference |

| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 | [1][6][8] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C | [9][14] |

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | 2 - 4 hours at RT; Overnight at 4°C | [9][14] |

| Recommended Molar Excess of Linker | 5 to 20-fold over the amine-containing molecule | 10 to 20-fold over the thiol-containing molecule | [14] |

Experimental Protocols

A key application of Mal-NH-PEG8-PFP ester is in the creation of antibody-drug conjugates (ADCs). The following is a detailed two-step protocol for the conjugation of a cytotoxic drug (payload) to a monoclonal antibody (mAb).

Step 1: Activation of the Payload with Mal-NH-PEG8-PFP Ester

This step involves the reaction of the PFP ester end of the crosslinker with a primary amine on the payload molecule.

Materials:

-

Amine-containing payload molecule

-

Mal-NH-PEG8-PFP ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve Mal-NH-PEG8-PFP ester (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the payload solution.

-

Slowly add the Mal-NH-PEG8-PFP ester solution to the payload solution with continuous stirring at room temperature.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, quench any remaining PFP ester by adding a small amount of an amine-containing scavenger.

-

Purify the maleimide-activated payload by RP-HPLC.

-

Confirm the identity and purity of the isolated product by LC-MS and NMR spectroscopy.

Step 2: Conjugation of the Maleimide-Activated Payload to the Antibody

This step involves the reaction of the maleimide group on the activated payload with free sulfhydryl groups on the antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: PBS, pH 7.0-7.5, degassed

-

Quenching Solution: 100 mM N-acetylcysteine or L-cysteine

-

Purification: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution to the desired concentration in degassed conjugation buffer.

-

To generate free sulfhydryl groups, add a 10-20 fold molar excess of TCEP solution to the antibody solution. The exact ratio may need optimization.

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately after desalting, add the desired molar excess of the maleimide-activated payload (dissolved in a small amount of DMSO) to the reduced antibody solution while gently stirring. A molar excess of 5-10 equivalents of the drug-linker is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Quenching:

-

Add the quenching solution to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

-

The ADC will elute first, followed by smaller molecules.

-

Collect and pool the ADC-containing fractions.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for ADC Preparation

The following diagram illustrates the two-step experimental workflow for preparing an antibody-drug conjugate using Mal-NH-PEG8-PFP ester.

Caption: A typical two-step workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Mechanism of Action for PROTACs

Mal-NH-PEG8-PFP ester is also a valuable tool for the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Maleimide PEG8 PFP Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide (B117702) PEG8 PFP Ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document details its chemical and physical properties, provides structured experimental protocols, and outlines its primary applications in scientific research and pharmaceutical development.

Core Properties of Maleimide PEG8 PFP Ester

Maleimide PEG8 PFP Ester is a versatile chemical tool featuring a maleimide group at one end and a pentafluorophenyl (PFP) ester at the other, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the sequential or simultaneous conjugation of molecules containing sulfhydryl (thiol) and primary amine groups, respectively.

Chemical and Physical Data

The following table summarizes the key quantitative properties of Maleimide PEG8 PFP Ester.

| Property | Value | Source(s) |

| Synonyms | Mal-NH-PEG8-PFP, Maleimide-NH-PEG8-CH2CH2CO2-PFP ester | [1][2][3] |

| CAS Number | 2055023-14-6 | [1][2][3] |

| Molecular Formula | C₃₂H₄₃F₅N₂O₁₃ | [1][2][3] |

| Molecular Weight | 758.68 g/mol | [1][2][3] |

| Appearance | Viscous Liquid | [1][2][3] |

| Purity | Typically >95% (Varies by supplier) | |

| Spacer Arm Length | The PEG8 spacer offers a hydrophilic and flexible linker. A similar Maleimide-PEG8-NHS ester has a reported spacer length of 39.2 angstroms. | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Not directly soluble in aqueous buffers but can be diluted into them. | [5][6] |

| Storage Conditions | Store at -20°C with a desiccant. Moisture-sensitive. | [2][3][5][6] |

Reactivity and Stability

The utility of Maleimide PEG8 PFP Ester stems from the distinct reactivity of its terminal groups.

| Functional Group | Reactive Towards | Optimal pH Range | Bond Formed | Stability Considerations | Source(s) |

| Maleimide | Sulfhydryl groups (-SH) | 6.5 - 7.5 | Stable Thioether Bond | The maleimide group can slowly hydrolyze at pH values above 7.5, losing its specificity for thiols. The resulting thioether bond can be subject to retro-Michael addition, particularly in the presence of other thiols in vivo, though this can be mitigated. | [5][6][7][8][9][10] |

| Pentafluorophenyl (PFP) Ester | Primary and secondary amines (-NH₂) | 7.0 - 9.0 | Stable Amide Bond | PFP esters are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions. However, they are still moisture-sensitive and hydrolysis is a competing reaction that increases with pH. | [5][6][11][12] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Maleimide PEG8 PFP Ester in bioconjugation.

General Considerations

-

Buffer Selection : Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable choice for many applications.[5][12]

-

Reagent Preparation : Due to its moisture sensitivity, Maleimide PEG8 PFP Ester should be equilibrated to room temperature before opening.[5][6][12] It is not readily soluble in aqueous solutions and should first be dissolved in a water-miscible organic solvent like anhydrous DMSO or DMF to create a stock solution immediately before use.[5][6][13] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to prevent protein denaturation.[5][13] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[5][12]

Two-Step Conjugation Protocol: Amine to Sulfhydryl

This is the most common approach, involving the reaction of the PFP ester with an amine-containing molecule first, followed by purification and subsequent reaction of the maleimide group with a sulfhydryl-containing molecule.

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Maleimide PEG8 PFP Ester

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Preparation of Protein-NH₂ : Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Preparation of Crosslinker Stock Solution : Immediately before use, dissolve the Maleimide PEG8 PFP Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction with Protein-NH₂ :

-

Removal of Excess Crosslinker : Remove the unreacted Maleimide PEG8 PFP Ester using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the unreacted crosslinker from reacting with the sulfhydryl-containing molecule in the next step.[5]

-

Reaction with Molecule-SH :

-

Quenching (Optional) : To cap any unreacted maleimide groups, a quenching agent such as L-cysteine can be added. Incubate for 15-30 minutes at room temperature.[13]

-

Final Purification : Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[13]

Applications

Maleimide PEG8 PFP Ester is a key reagent in several advanced applications:

-

Antibody-Drug Conjugates (ADCs) : This crosslinker is used to attach cytotoxic drugs to monoclonal antibodies. The PFP ester reacts with lysine (B10760008) residues on the antibody, and the maleimide group reacts with a thiol on the drug or a linker-drug construct.[9]

-

PEGylation : The introduction of the PEG spacer can increase the solubility and stability of the resulting conjugate and reduce its immunogenicity.[6]

-

Protein Labeling : Fluorophores, biotin, or other tags containing a free amine can be conjugated to proteins with available cysteine residues, or vice versa.

-

Surface Modification : Surfaces functionalized with primary amines or thiols can be modified to introduce new functionalities.

Visualizing the Workflow

The following diagram illustrates the two-step conjugation process.

Caption: A diagram illustrating the two-step bioconjugation workflow using Maleimide PEG8 PFP Ester.

This guide provides a foundational understanding of Maleimide PEG8 PFP Ester for its effective application in research and development. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the supplier's specific product information sheet for the most accurate data.

References

- 1. purepeg.com [purepeg.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. nanocs.net [nanocs.net]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Mal-NH-PEG8-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-NH-PEG8-CH2CH2COOPFP ester, a heterobifunctional crosslinker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a powerful alternative to traditional small-molecule inhibitors.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The maleimide group selectively reacts with thiol groups, commonly found in cysteine residues of proteins, while the PFP ester is a highly reactive acylating agent for primary and secondary amines. The PEG8 linker itself is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

| Property | Value | Source |

| Molecular Weight | 758.68 g/mol | [1][2][3] |

| Molecular Formula | C32H43F5N2O13 | [1][2] |

| Appearance | Viscous Liquid | [1] |

| Purity | ≥95% | [2] |

| Storage | -18°C for long-term storage, protected from light | [2] |

| CAS Number | 2055023-14-6 | [1][2] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound function by inducing the selective degradation of a target protein through the ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[4][5]

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following is a generalized protocol and should be optimized for specific molecules.

Part 1: Conjugation of the first ligand to the PFP ester

This step involves the reaction of an amine-containing molecule (either the POI ligand or the E3 ligase ligand) with the PFP ester of the linker.

-

Reagent Preparation :

-

Dissolve this compound in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dissolve the amine-containing ligand in the same solvent. It is crucial that the ligand has a free primary or secondary amine available for reaction.

-

-

Reaction :

-

Add the amine-containing ligand solution to the linker solution in a dropwise manner while stirring. A slight molar excess of the amine ligand may be used to drive the reaction to completion.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the pentafluorophenol (B44920) byproduct.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Purification :

-

Upon completion, the reaction mixture can be purified using techniques such as reversed-phase HPLC to isolate the maleimide-functionalized intermediate.

-

Part 2: Conjugation of the second ligand to the maleimide group

This step involves the reaction of a thiol-containing molecule (the other of the POI or E3 ligase ligand) with the maleimide group of the intermediate from Part 1.

-

Reagent Preparation :

-

Dissolve the purified maleimide-functionalized intermediate in a suitable buffer, typically a phosphate (B84403) buffer at a pH between 6.5 and 7.5. The presence of a reducing agent like TCEP may be necessary to prevent disulfide bond formation of the thiol-containing ligand.

-

Dissolve the thiol-containing ligand in the same buffer.

-

-

Reaction :

-

Add the thiol-containing ligand solution to the maleimide-functionalized intermediate solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

-

-

Final Purification :

-

Once the reaction is complete, the final PROTAC conjugate is purified, typically by reversed-phase HPLC, to remove any unreacted starting materials and byproducts.

-

The identity and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and NMR.

-

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterobifunctional PEG8 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical components in modern drug development, enabling the precise conjugation of molecules to create advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG8 linker, with its eight ethylene (B1197577) glycol units, offers a balance of hydrophilicity, flexibility, and defined length, making it a popular choice for optimizing the pharmacokinetic and pharmacodynamic properties of bioconjugates. This guide provides a detailed overview of the synthesis of various heterobifunctional PEG8 linkers, complete with experimental protocols, quantitative data, and visualizations of their applications in relevant signaling pathways.

Core Synthetic Strategies

The synthesis of heterobifunctional PEG8 linkers typically involves the initial preparation of a monofunctionalized PEG8 intermediate, followed by the introduction of a second, different functional group. Key starting materials often include commercially available octaethylene glycol or pre-functionalized PEG8 derivatives. Common synthetic approaches include the desymmetrization of symmetrical PEGs and the use of "click chemistry" for efficient and specific conjugations.

I. Synthesis of Amine- and Carboxyl-Terminated PEG8 Precursors

The synthesis of amine- and carboxyl-terminated PEG8 molecules is a fundamental prerequisite for creating a wide array of heterobifunctional linkers. These precursors serve as versatile building blocks for introducing amine-reactive (e.g., NHS esters) or carboxyl-reactive (e.g., carbodiimides) functionalities.

A. Synthesis of Boc-NH-PEG8-COOH

This protocol describes the synthesis of a PEG8 linker with a Boc-protected amine at one terminus and a carboxylic acid at the other. The Boc protecting group can be removed under acidic conditions to yield a free amine.

Experimental Protocol:

-

Tosylation of Octaethylene Glycol: To a solution of octaethylene glycol (1 equivalent) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 equivalents) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise and stir the reaction mixture at room temperature overnight. Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG8 intermediate.

-

Azidation: Dissolve the tosylated PEG8 (1 equivalent) in dimethylformamide (DMF) and add sodium azide (B81097) (3 equivalents). Heat the reaction mixture to 80 °C and stir overnight. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield azido-PEG8-alcohol.

-

Mesylation: Dissolve the azido-PEG8-alcohol (1 equivalent) in DCM and triethylamine (1.5 equivalents) at 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir at room temperature for 4 hours. Wash the reaction with water and brine, dry the organic layer, and concentrate to obtain azido-PEG8-mesylate.

-

Carboxylation: Dissolve the azido-PEG8-mesylate (1 equivalent) in a solution of sodium cyanide (2 equivalents) in a mixture of ethanol (B145695) and water. Reflux the mixture overnight. After cooling, acidify the solution with HCl and extract with ethyl acetate. Dry and concentrate the organic layer to yield azido-PEG8-acid.

-

Reduction and Boc-Protection: Dissolve the azido-PEG8-acid (1 equivalent) in methanol (B129727) and add a catalytic amount of palladium on carbon (10%). Stir the mixture under a hydrogen atmosphere overnight. Filter the reaction mixture through Celite and concentrate. Dissolve the resulting amine-PEG8-acid in a mixture of dioxane and water, and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.5 equivalents) and sodium bicarbonate (2 equivalents). Stir at room temperature overnight. Acidify the mixture and extract with ethyl acetate. Dry and concentrate to obtain Boc-NH-PEG8-COOH.

B. Synthesis of NH2-PEG8-COOH

The free amine version of the PEG8 linker can be obtained by deprotecting the Boc-protected precursor.

Experimental Protocol:

-

Deprotection: Dissolve Boc-NH-PEG8-COOH (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir the mixture at room temperature for 2 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting NH2-PEG8-COOH can be purified by reverse-phase HPLC.

II. Synthesis of Common Heterobifunctional PEG8 Linkers

Building upon the amine and carboxyl precursors, a variety of widely used heterobifunctional PEG8 linkers can be synthesized.

A. Synthesis of Maleimide-PEG8-NHS Ester

This linker is commonly used for conjugating amine-containing molecules to sulfhydryl-containing molecules.

Experimental Protocol:

-

Maleimide Functionalization: To a solution of NH2-PEG8-COOH (1 equivalent) in DCM, add N-maleoyl-β-alanine (1.1 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and N-hydroxysuccinimide (NHS) (0.5 equivalents). Stir the reaction at room temperature overnight. Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

NHS Ester Formation: Dissolve the resulting Maleimide-PEG8-COOH in anhydrous DCM and add NHS (1.5 equivalents) and DCC (1.5 equivalents). Stir at room temperature for 4 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica (B1680970) gel chromatography to obtain Maleimide-PEG8-NHS ester.[1][2][3]

Quantitative Data for Maleimide-PEG8-NHS Ester Synthesis

| Step | Reagents & Conditions | Typical Yield | Purity |

| Maleimide Functionalization | NH2-PEG8-COOH, N-maleoyl-β-alanine, DCC, NHS, DCM, RT, overnight | 70-85% | >90% (by HPLC) |

| NHS Ester Formation | Maleimide-PEG8-COOH, NHS, DCC, DCM, RT, 4 hours | 60-75% | >95% (by HPLC) |

B. Synthesis of Azido-PEG8-NHS Ester

This linker is a key component in "click chemistry" reactions, allowing for the efficient and specific conjugation to alkyne-containing molecules.

Experimental Protocol:

-

Starting Material: Begin with commercially available Azido-PEG8-OH.

-

Carboxylation: Dissolve Azido-PEG8-OH (1 equivalent) and succinic anhydride (B1165640) (1.5 equivalents) in pyridine (B92270). Stir the mixture at room temperature overnight. Remove the pyridine under reduced pressure and dissolve the residue in water. Acidify with 1 M HCl and extract with DCM. Dry the organic layer and concentrate to obtain Azido-PEG8-COOH.

-

NHS Ester Formation: Dissolve the Azido-PEG8-COOH (1 equivalent) in anhydrous DCM. Add NHS (1.2 equivalents) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents). Stir the reaction at room temperature for 6 hours. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield Azido-PEG8-NHS ester. The product can be purified by silica gel chromatography.[4][5][6][7]

Quantitative Data for Azido-PEG8-NHS Ester Synthesis

| Step | Reagents & Conditions | Typical Yield | Purity |

| Carboxylation | Azido-PEG8-OH, succinic anhydride, pyridine, RT, overnight | 85-95% | >95% (by NMR) |

| NHS Ester Formation | Azido-PEG8-COOH, NHS, EDC, DCM, RT, 6 hours | 75-90% | >95% (by HPLC) |

C. Synthesis of DBCO-PEG8-NHS Ester

Dibenzocyclooctyne (DBCO) linkers are used in copper-free "click chemistry," which is highly advantageous for bioconjugation reactions in living systems.

Experimental Protocol:

-

Amine-PEG8-DBCO Synthesis: To a solution of NH2-PEG8-COOH (1 equivalent) in DMF, add DBCO-SE (succinimidyl ester) (1.1 equivalents) and diisopropylethylamine (DIPEA) (2 equivalents). Stir at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry and concentrate to obtain Amine-PEG8-DBCO.

-

NHS Ester Formation: Dissolve the Amine-PEG8-DBCO (1 equivalent) in anhydrous DCM. Add NHS (1.5 equivalents) and DCC (1.5 equivalents). Stir at room temperature for 4 hours. Filter and concentrate the reaction mixture. Purify by silica gel chromatography to yield DBCO-PEG8-NHS ester.[8][9][10][11][12]

Quantitative Data for DBCO-PEG8-NHS Ester Synthesis

| Step | Reagents & Conditions | Typical Yield | Purity |

| Amine-PEG8-DBCO Synthesis | NH2-PEG8-COOH, DBCO-SE, DIPEA, DMF, RT, overnight | 70-80% | >90% (by HPLC) |

| NHS Ester Formation | Amine-PEG8-DBCO, NHS, DCC, DCM, RT, 4 hours | 65-75% | >95% (by HPLC) |

D. Synthesis of Alkyne-PEG8-NHS Ester

Similar to azide-functionalized linkers, alkyne-PEG linkers are used in copper-catalyzed "click chemistry" reactions.

Experimental Protocol:

-

Alkyne Functionalization: Start with Boc-NH-PEG8-COOH. React the carboxylic acid end with propargylamine (B41283) using standard peptide coupling reagents like HATU and DIPEA in DMF.

-

Boc Deprotection: Remove the Boc protecting group using TFA in DCM as described previously to yield NH2-PEG8-Alkyne.

-

Succinimidyl Ester Formation: React the amine terminus with succinic anhydride, followed by activation with NHS and DCC to generate the Alkyne-PEG8-NHS ester.[13][14][15]

Quantitative Data for Alkyne-PEG8-NHS Ester Synthesis

| Step | Reagents & Conditions | Typical Yield | Purity |

| Alkyne Functionalization | Boc-NH-PEG8-COOH, propargylamine, HATU, DIPEA, DMF | 80-90% | >95% (by HPLC) |

| Boc Deprotection | TFA, DCM | >95% | >95% (by HPLC) |

| NHS Ester Formation | Succinic anhydride, NHS, DCC | 70-85% | >95% (by HPLC) |

III. Applications in Drug Development: Signaling Pathway Modulation

Heterobifunctional PEG8 linkers are instrumental in designing targeted therapies that modulate specific cellular signaling pathways. Below are examples of how these linkers are utilized in ADCs and PROTACs to target cancer-related pathways.

A. Antibody-Drug Conjugates (ADCs): Targeting the HER2 Pathway

Trastuzumab deruxtecan (B607063) (Enhertu®) is an ADC that targets HER2-positive cancer cells. While the exact linker is a proprietary, enzyme-cleavable linker containing a maleimide, a PEG8-based linker could be conceptually used in a similar fashion. The ADC binds to the HER2 receptor on the cancer cell surface, is internalized, and releases its cytotoxic payload, leading to cell death.[16][17][18]

Caption: ADC targeting of the HER2 signaling pathway.

B. PROTACs: Degrading the Androgen Receptor

ARV-110 is a PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer. It consists of a ligand for AR, a ligand for an E3 ubiquitin ligase (in this case, Cereblon), and a linker. While the specific linker in ARV-110 is proprietary, a heterobifunctional PEG8 linker could serve this connecting role. The PROTAC brings the AR in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation of the AR by the proteasome.[19][20][21][22][23][24]

Caption: PROTAC-mediated degradation of the Androgen Receptor.

IV. Purification and Characterization

The purity of heterobifunctional PEG8 linkers is paramount for their successful application in bioconjugation. Common purification and characterization techniques are summarized below.

Purification and Characterization Methods

| Technique | Purpose |

| Silica Gel Chromatography | Purification of synthetic intermediates and final products based on polarity. |

| Reverse-Phase HPLC | High-resolution purification and purity assessment of final linkers. |

| Size-Exclusion Chromatography (SEC) | Purification of bioconjugates to remove unreacted linkers and byproducts. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of intermediates and final products. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of product identity. |

Conclusion

The synthesis of heterobifunctional PEG8 linkers is a multi-step process that requires careful control of reaction conditions and rigorous purification. The versatility of these linkers, with a wide range of available functional groups, makes them indispensable tools in the development of targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize these critical components in their work. The continued innovation in linker technology will undoubtedly lead to the development of more effective and safer bioconjugates for the treatment of a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DBCO-PEG8-NHS ester - MedChem Express [bioscience.co.uk]

- 10. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]

- 11. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]

- 12. DBCO-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. broadpharm.com [broadpharm.com]

- 15. polysciences.com [polysciences.com]

- 16. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 19. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. ascopubs.org [ascopubs.org]

- 23. urotoday.com [urotoday.com]

- 24. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Mechanism and Application of Mal-NH-PEG8-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-NH-PEG8-PFP ester, detailing its mechanism of action, applications in bioconjugation, and protocols for its use. This versatile reagent is instrumental in the development of advanced biomolecular conjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Principles and Mechanism of Action

The Mal-NH-PEG8-PFP ester is a heterobifunctional crosslinker composed of three key components: a maleimide (B117702) group, a pentafluorophenyl (PFP) ester group, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a payload molecule.

The mechanism of action relies on a two-step conjugation strategy:

-

Amine-Reactive PFP Ester Conjugation: The PFP ester is a highly efficient amine-reactive group. It reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[1][2][3] PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugations.[1][2][4][5] This reaction is typically carried out at a pH range of 7.2 to 9.0.[2][6][7]

-

Thiol-Reactive Maleimide Conjugation: The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or engineered into molecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[8] This conjugation is most efficient and specific at a pH range of 6.5 to 7.5.[6][8][9] At pH values above 7.5, the maleimide group can lose its specificity and react with amines.[8][9]

The hydrophilic PEG8 spacer provides several advantages, including increased water solubility of the crosslinker and the final conjugate, reduced aggregation of labeled proteins, and a flexible, long-chain structure that minimizes steric hindrance during the conjugation process.

Visualizing the Process: Diagrams and Workflows

To elucidate the mechanism and application of Mal-NH-PEG8-PFP ester, the following diagrams illustrate the key chemical structures and processes.

Caption: Key functional components of the Mal-NH-PEG8-PFP ester crosslinker.

Caption: Sequential reaction of Mal-NH-PEG8-PFP ester with an amine and a thiol.

Caption: A typical experimental workflow for protein-payload conjugation.

Quantitative Data and Reaction Parameters

The efficiency of conjugation with Mal-NH-PEG8-PFP ester is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the amine-reactive and thiol-reactive ends of the molecule.

Table 1: PFP Ester Reaction Parameters

| Parameter | Recommended Condition/Value | Notes |

| Optimal pH Range | 7.2 - 9.0[2][6][7] | Higher pH increases the rate of hydrolysis. |

| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C[5][6][7][10] | Longer incubation may be necessary for less reactive amines. |

| Molar Excess of Linker | 10- to 50-fold molar excess over the protein[6] | Higher excess is needed for dilute protein solutions. |

| Solvent for Dissolution | Anhydrous DMSO or DMF[5][6][7] | The linker is moisture-sensitive.[5][6][7] |

| Hydrolytic Stability | More stable than NHS esters[1][2][4][5] | Slower hydrolysis leads to higher reaction efficiency. |

Table 2: Maleimide Reaction Parameters

| Parameter | Recommended Condition/Value | Notes |

| Optimal pH Range | 6.5 - 7.5[6][8][9] | Above pH 7.5, reactivity with amines can occur.[8][9] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C[6][11] | Reaction is generally rapid. |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1[12][13] | A molar excess of maleimide drives the reaction to completion. |

| Conjugation Efficiency | Can reach up to 84% within 30 minutes at room temperature[12][13] | Efficiency is dependent on specific reactants and conditions. |

| Bond Stability | The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[9][14] | The succinimide (B58015) ring can be hydrolyzed to form a more stable ring-opened structure.[3][8][9] |

Detailed Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using Mal-NH-PEG8-PFP ester. Optimization may be required for specific applications.

Step 1: Activation of an Amine-Containing Protein

Materials:

-

Amine-containing protein (e.g., antibody)

-

Mal-NH-PEG8-PFP ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine and thiol-free)

-

Desalting column

Procedure:

-

Prepare the Protein: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.

-

Prepare the Crosslinker Solution: Immediately before use, dissolve the Mal-NH-PEG8-PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for storage as the PFP ester is moisture-sensitive and will hydrolyze.[5][6][7]

-

Initiate the Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[6] For protein concentrations less than 1 mg/mL, a higher molar excess (40-80 fold) may be required.[6]

-

Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6]

-

Purify the Activated Protein: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation to a Thiol-Containing Molecule

Materials:

-

Maleimide-activated protein from Step 1

-

Thiol-containing molecule (e.g., drug payload)

-

Conjugation Buffer (as above)

-

Quenching Solution (optional): 1 M Tris or 1 M glycine (B1666218)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, they may need to be reduced to generate free thiols.

-

Initiate the Conjugation: Combine the purified maleimide-activated protein with the thiol-containing molecule. A 2:1 to 5:1 molar ratio of maleimide groups to thiol groups is recommended.[12][13]

-

Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6]

-

Quench the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris or glycine can be added to react with any remaining unreacted maleimide groups.

-

Purify the Final Conjugate: Remove unreacted payload and other byproducts by a suitable purification method such as size-exclusion chromatography or dialysis.

Analysis and Characterization

The success of the conjugation can be assessed using various analytical techniques, including:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR).[15]

-

HPLC: To separate and quantify the reactants and the final conjugate.[15]

Conclusion

The Mal-NH-PEG8-PFP ester is a powerful and versatile crosslinker for the development of sophisticated bioconjugates. Its heterobifunctional nature, combined with the enhanced stability of the PFP ester and the favorable properties of the PEG linker, provides researchers with a reliable tool for creating stable and effective targeted therapies and diagnostic agents. Careful control of reaction conditions, as outlined in this guide, is crucial for achieving high conjugation efficiency and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. broadpharm.com [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of Mal-NH-PEG8-PFP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-NH-PEG8-Pentafluorophenyl (PFP) ester, a heterobifunctional crosslinker paramount in bioconjugation and drug development. This document delves into its solubility in aqueous buffers, the stability of its functional moieties, and detailed experimental protocols to empower researchers in optimizing its use.

Core Concepts: Structure and Solubility

Mal-NH-PEG8-PFP is a valuable tool for covalently linking molecules, featuring a maleimide (B117702) group reactive towards sulfhydryl (thiol) groups and a PFP ester group reactive towards primary amines. The molecule's backbone incorporates an eight-unit polyethylene (B3416737) glycol (PEG) chain, which is a critical determinant of its solubility profile. The hydrophilic nature of the PEG spacer significantly enhances the aqueous solubility of the molecule and its subsequent conjugates.

However, the overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic maleimide and PFP ester functional groups. Consequently, direct dissolution in aqueous buffers can be challenging. A common and recommended practice is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before making final dilutions into the desired aqueous reaction buffer.[1][2]

Quantitative Solubility Data

| Solvent | Estimated Solubility (Mal-NH-PEG8-PFP) | Remarks |

| Aqueous Buffers (e.g., PBS) | ~10 mM | Solubility can be influenced by pH and salt concentration; higher salt concentrations may decrease solubility. Direct dissolution can be challenging.[1][2] |

| Dimethylsulfoxide (DMSO) | ≥ 100 mg/mL | A common solvent for preparing high-concentration stock solutions.[1] |

| Dimethylformamide (DMF) | Soluble | Often used as a solvent for initial dissolution.[1][2] |

| Dichloromethane (DCM) | Soluble | An organic solvent in which the compound is soluble.[1] |

Stability in Aqueous Buffers: A Tale of Two Moieties

The utility of Mal-NH-PEG8-PFP in aqueous solutions is critically dependent on the stability of its two reactive functional groups: the maleimide and the PFP ester. Both are susceptible to hydrolysis, a process that is significantly influenced by the pH of the buffer.

PFP Ester Stability

PFP esters are active esters used for their high reactivity towards primary and secondary amines, forming stable amide bonds.[3] They are notably more resistant to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[3][4] However, they are still subject to hydrolysis, which becomes more rapid at higher pH.[2][3] For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal, balancing the reactivity of the amine with the rate of PFP ester hydrolysis.[3]

Maleimide Stability

The maleimide group is generally more stable in aqueous solutions than the PFP ester.[2] It reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] However, the maleimide ring can also undergo hydrolysis, particularly at pH values above 7.5, which results in a loss of its specific reactivity towards thiols.[2][5]

The interplay of these stability profiles dictates the optimal conditions for bioconjugation reactions.

Degradation pathways of Mal-NH-PEG8-PFP in aqueous buffers.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of Mal-NH-PEG8-PFP in a specific aqueous buffer.

Materials:

-

Mal-NH-PEG8-PFP

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Methodology:

-

Preparation of a Concentrated Stock Solution: Accurately weigh a small amount of Mal-NH-PEG8-PFP and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 100 mg/mL).

-

Preparation of Saturated Solutions: Add increasing amounts of the stock solution to separate vials containing a fixed volume of the aqueous buffer.

-

Equilibration: Vortex the vials vigorously and then allow them to equilibrate at a controlled temperature for a set period (e.g., 24 hours) to ensure saturation.

-

Separation of Undissolved Solute: Centrifuge the vials at high speed to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved Mal-NH-PEG8-PFP using a validated HPLC method. The highest concentration obtained represents the equilibrium solubility in that buffer.

Workflow for determining the aqueous solubility of Mal-NH-PEG8-PFP.

Protocol 2: General Procedure for Bioconjugation

This protocol provides a general two-step workflow for using Mal-NH-PEG8-PFP to conjugate an amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule.

Materials:

-

Mal-NH-PEG8-PFP

-

Amine-containing molecule (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Anhydrous DMSO or DMF

-

Reaction Buffer 1 (e.g., PBS, pH 7.2-7.5)

-

Reaction Buffer 2 (e.g., PBS, pH 6.5-7.0)

-

Desalting column or dialysis equipment

Methodology:

-

Step 1: Reaction with Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Reaction Buffer 1.

-

Prepare a fresh solution of Mal-NH-PEG8-PFP in anhydrous DMSO or DMF.

-

Add a molar excess of the Mal-NH-PEG8-PFP solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10%.[1]

-

Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature or 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted Mal-NH-PEG8-PFP using a desalting column or through dialysis against Reaction Buffer 2.

-

-

Step 2: Reaction with Sulfhydryl-Containing Molecule:

-

Add the sulfhydryl-containing molecule to the purified maleimide-activated protein.

-

Incubate the reaction mixture for a defined period (e.g., 2-4 hours) at room temperature or 4°C.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method to remove any unreacted molecules.

-

A two-step bioconjugation workflow using Mal-NH-PEG8-PFP.

Conclusion

A thorough understanding of the solubility and stability of Mal-NH-PEG8-PFP is essential for its successful application in bioconjugation and drug development. The presence of the PEG8 chain confers significant aqueous solubility, although initial dissolution in an organic solvent is often necessary. The pH of the aqueous buffer is a critical parameter that governs the stability of both the PFP ester and the maleimide functional groups, and thus dictates the optimal conditions for conjugation reactions. By carefully considering these factors and employing robust experimental protocols, researchers can effectively harness the capabilities of this versatile crosslinker.

References

amine-to-thiol crosslinking reagents explained

<An In-depth Technical Guide to Amine-to-Thiol Crosslinking Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-to-thiol crosslinking reagents, essential tools for the covalent conjugation of biomolecules. We will delve into their mechanisms of action, compare key quantitative data, provide detailed experimental protocols, and visualize complex workflows to empower researchers in fields ranging from basic science to advanced therapeutic development.

Introduction: The Core of Bioconjugation

Amine-to-thiol crosslinking is a cornerstone of bioconjugation chemistry, enabling the precise and stable linkage of two or more biomolecules.[1] This is typically achieved using heterobifunctional crosslinkers, which possess two different reactive groups.[2] One end reacts with a primary amine (e.g., the side chain of a lysine (B10760008) residue in a protein), while the other end targets a sulfhydryl or thiol group (e.g., the side chain of a cysteine residue).[1] This specificity allows for controlled, stepwise conjugation, minimizing the formation of undesirable homodimers or polymers.[3][4]

The applications of these reagents are vast and include:

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][5]

-

Immunoassays: Preparing antibody-enzyme conjugates for techniques like ELISA.[4][6]

-

Protein Interaction Studies: Identifying and mapping protein-protein interactions within complexes.

-

Immobilization: Attaching proteins or other molecules to solid supports for affinity chromatography or biosensors.[7]

Mechanism of Action

The most common amine-to-thiol crosslinkers utilize an N-hydroxysuccinimide (NHS) ester for amine reactivity and a maleimide (B117702) or pyridyldithiol group for thiol reactivity.

-

NHS Ester Reaction: The NHS ester reacts with primary amines at a pH of 7.0-9.0 to form a stable amide bond.[4][8] The reaction proceeds via nucleophilic attack by the amine on the ester, releasing N-hydroxysuccinimide as a byproduct.[9] This reaction is susceptible to hydrolysis in aqueous solutions, a rate that increases with pH.[4][10] Therefore, it is crucial to use freshly prepared reagent solutions.[11]

-

Maleimide Reaction: The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with amines, leading to a loss of specificity.[12] The cyclohexane (B81311) ring present in reagents like SMCC helps to stabilize the maleimide group against hydrolysis.[4]

-

Pyridyldithiol Reaction: Reagents like SPDP contain a pyridyldithiol group that reacts with sulfhydryls to form a disulfide bond.[13] This linkage is cleavable by reducing agents such as Dithiothreitol (DTT).[7][13] The reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to determine the degree of modification.[14][15]

Classification of Amine-to-Thiol Crosslinkers

A logical way to classify these reagents is based on their core properties, such as cleavability and solubility. This classification helps in selecting the appropriate reagent for a specific application.

Classification of amine-to-thiol crosslinkers.

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is critical and depends on the application.[16]

-

Non-Cleavable Linkers: These form stable covalent bonds that are not easily broken.[16] Reagents like SMCC create a thioether bond, which is highly stable.[5] This stability is advantageous for applications requiring long-term integrity of the conjugate, such as in many diagnostic assays or when developing ADCs where the payload is released upon complete lysosomal degradation of the antibody.[5][16][17]

-

Cleavable Linkers: These contain a bond that can be broken under specific conditions. For example, SPDP creates a disulfide bond that can be cleaved by reducing agents like DTT or intracellular glutathione (B108866).[5][7][13] This is useful for applications where the release of a molecule is desired under specific conditions, such as releasing a drug from an ADC inside a tumor cell where glutathione concentrations are higher.[5][17]

Water-Soluble vs. Water-Insoluble Linkers

-

Water-Insoluble Linkers (e.g., SMCC): These reagents must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[4][10][18] While effective, the presence of organic solvents can potentially denature sensitive proteins.

-

Water-Soluble Linkers (e.g., Sulfo-SMCC): These have a sulfonate group (-SO3) on the NHS ring, which makes them soluble in water. This eliminates the need for organic solvents, simplifying protocols and better preserving the native structure and function of proteins during conjugation.

Quantitative Data of Common Crosslinkers

The selection of a crosslinker is often dictated by its physical and chemical properties. The spacer arm, the distance between the two reactive ends, is particularly important as it can overcome steric hindrance between large biomolecules.[1]

| Reagent | MW ( g/mol ) | Spacer Arm (Å) | Cleavable? | Water-Soluble? | Key Features |

| SMCC | 334.32[1] | 8.3[1] | No[1] | No | Cyclohexane ring provides maleimide stability.[1][4] |

| Sulfo-SMCC | 436.37 | 8.3[3] | No | Yes[3] | Ideal for conjugations in fully aqueous environments.[3] |

| LC-SMCC | 447.48[6] | 16.2[6] | No | No | Longer spacer arm to reduce steric hindrance. |

| SPDP | 312.36[19] | 6.8[19] | Yes (Disulfide) | No | Forms a cleavable disulfide bond.[7][13] |

| SATA | 231.23[20] | 2.8[20] | N/A | No | Introduces a protected sulfhydryl group.[9][20] |

| SATP | 245.25 | 4.1[21] | N/A | No | Longer spacer arm version of SATA.[21] |

| *SATA and SATP are not crosslinkers themselves but are used to introduce thiol groups onto amine-containing molecules. |

Experimental Protocols & Workflows

A successful conjugation strategy relies on carefully planned and executed protocols. A common approach is the two-step conjugation process, which provides greater control over the reaction.[4][6]

General Two-Step Conjugation Workflow (using SMCC/Sulfo-SMCC)

This workflow illustrates the sequential reaction of the crosslinker first with the amine-containing protein, followed by conjugation to the thiol-containing molecule.

General workflow for a two-step amine-to-thiol conjugation.

Protocol: Two-Step Conjugation of an Antibody (IgG) to a Thiolated Molecule using Sulfo-SMCC

This protocol provides a detailed method for a common bioconjugation application.

Materials:

-

Antibody (IgG) solution (1-5 mg/mL)

-

Sulfo-SMCC

-

Thiol-containing molecule (Molecule-SH)

-

Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

-

Desalting columns

Procedure:

Step 1: Activation of Antibody with Sulfo-SMCC

-

Prepare Antibody: Ensure the antibody is in the Conjugation Buffer. If it is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using a desalting column.[9][22]

-

Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in Conjugation Buffer to a concentration of ~10 mM.[4] Do not store the solution.[11][22]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.[4][11]

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.[4][11]

-

Purification: Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent quenching of the maleimide groups.[4][10]

Step 2: Conjugation to Thiol-Containing Molecule

-

Prepare Molecule-SH: Dissolve the thiol-containing molecule in Conjugation Buffer (adjusted to pH 6.5-7.0 if necessary). Ensure the sulfhydryl group is free and reduced.[10]

-

Reaction: Immediately combine the desalted, maleimide-activated antibody with the Molecule-SH solution. The molar ratio should be optimized for the specific application.

-

Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to quench any unreacted maleimide groups.[6]

-

Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted molecules and byproducts.[11]

Protocol: Introduction of Thiol Groups using SATA

If your target molecule lacks a free thiol, you can introduce one using a reagent like N-succinimidyl S-acetylthioacetate (SATA).[9][23] This involves two steps: acylation of a primary amine followed by deprotection to reveal the sulfhydryl group.[9][22]

Materials:

-

Protein to be modified (2-10 mg/mL)

-

SATA

-

Anhydrous DMSO or DMF[20]

-

Reaction Buffer: PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5[22]

-

Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5[9][22]

-

Desalting columns

Procedure:

Step 1: Protein Acylation with SATA

-

Prepare Protein: Dissolve the protein in the Reaction Buffer.[22]

-

Prepare SATA: Immediately before use, dissolve SATA in DMSO to a concentration of ~55 mM (e.g., 6-8 mg in 0.5 mL).[9][22]

-

Reaction: Add a 9- to 10-fold molar excess of the SATA solution to the protein solution (e.g., 10 µL of SATA solution per 1 mL of protein solution).[9][20]

-

Incubate: React for 30-60 minutes at room temperature.[20]

-

Purification: Desalt the modified protein to remove excess SATA and DMSO.[20] At this stage, the protein has a protected sulfhydryl group and can be stored.[9]

Step 2: Deprotection (Deacetylation) to Generate Free Thiol

-

Deacetylation: Add the Deacetylation Solution to the SATA-modified protein (e.g., 100 µL per 1 mL of protein).[22]

-